![molecular formula C15H15NO B1362422 2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol CAS No. 33821-28-2](/img/structure/B1362422.png)
2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol
Vue d'ensemble
Description
“2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol” is a chemical compound with the molecular formula C15H15NO1. It is used in biochemical research2.
Synthesis Analysis
The synthesis of similar compounds often involves the condensation reaction of a suitable aldehyde and primary amine3. However, specific synthesis methods for “2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol” were not found in the available resources.
Molecular Structure Analysis
The molecular structure of “2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol” is characterized by the presence of an imine group (C=N) and a phenol group (Ar-OH) where Ar represents an aromatic ring1.
Chemical Reactions Analysis
Specific chemical reactions involving “2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol” were not found in the available resources. However, Schiff bases like this compound are known to participate in various chemical reactions, often acting as ligands to form complexes with metal ions3.Physical And Chemical Properties Analysis
The molecular weight of “2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol” is 225.28 g/mol1. Other physical and chemical properties were not found in the available resources.Applications De Recherche Scientifique
Optoelectronic Properties and Bioactivity
- Synthesis and Characterization : Imine compounds, including derivatives of 2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol, have been synthesized and characterized for their crystal structure and optoelectronic properties. These studies involve a combination of experimental and computational techniques, providing insights into molecular structure and potential bioactivity, especially against proteins of SARS-CoV-2 (Ashfaq et al., 2022).
Enol-Keto Tautomerism and Spectroscopic Properties
- Theoretical and Experimental Investigation : The molecular structure and spectroscopic properties of 2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol have been explored through X-ray diffraction, FT-IR, and UV–vis spectroscopy. The study delves into enol-keto tautomerism and analyzes various electronic and structural properties of the compound (Demircioğlu et al., 2014).
Corrosion Inhibition
- Mild Steel Corrosion Inhibitors : Schiff base compounds, including derivatives similar to 2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol, have been investigated as corrosion inhibitors for mild steel in acidic environments. These studies show the potential of these compounds in protecting metal surfaces from corrosion (Küstü et al., 2007).
Schiff Base Ligands and Metal Complexes
- DNA and Plasma Protein Probing : Schiff base ligands derived from compounds similar to 2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol have been used to create metal(II) complexes. These complexes are studied for their interaction with DNA and plasma proteins, suggesting potential applications in biomedical research and drug development (Rani et al., 2020).
Mixed Ligand Complexes and Stability
- Stability Constants in Metal Complexes : Research on mixed ligand complexes involving derivatives of 2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol has been conducted, focusing on their stability constants with various metal ions. Such studies are crucial in understanding the coordination chemistry of these compounds (Mapari, 2017).
Safety And Hazards
Orientations Futures
The future directions for “2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol” could involve further research into its potential biological activities and its use in the synthesis of metal complexes3. However, specific future directions were not found in the available resources.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or databases.
Propriétés
IUPAC Name |
2-[(3,4-dimethylphenyl)iminomethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-11-7-8-14(9-12(11)2)16-10-13-5-3-4-6-15(13)17/h3-10,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZBCFICQFILIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=CC=CC=C2O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol | |
CAS RN |
33821-28-2 | |
| Record name | NSC132531 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132531 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



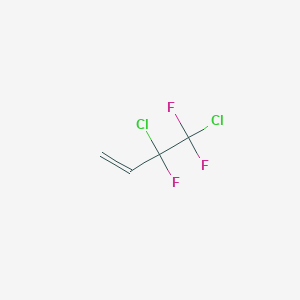
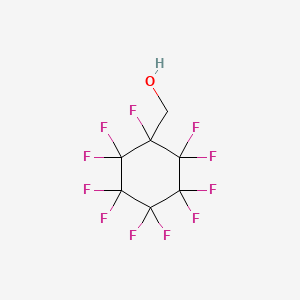
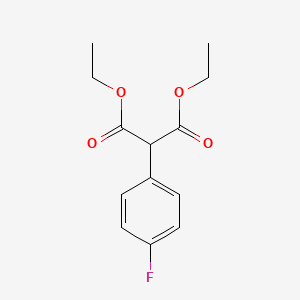
![2-(1,3-Benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1362350.png)
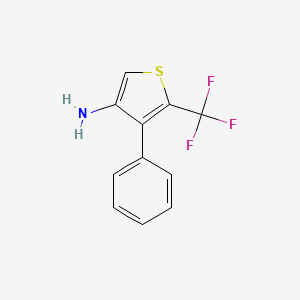
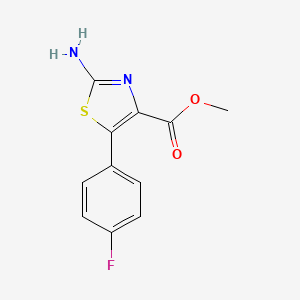
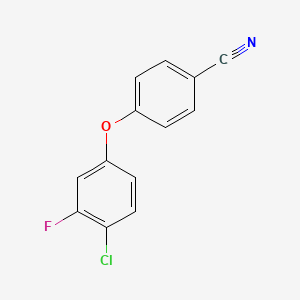
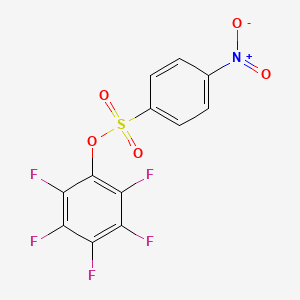
![Methyl 5-[(diethylamino)methyl]-2-furoate](/img/structure/B1362358.png)
![[4-(4-Methoxyphenyl)oxan-4-yl]methanamine](/img/structure/B1362364.png)
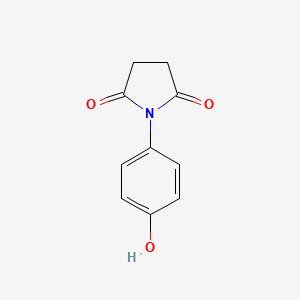
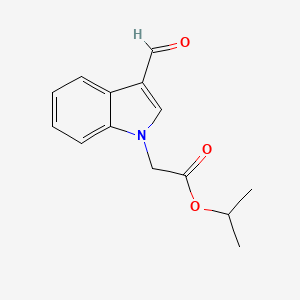

![[(4-Methoxybenzyl)sulfanyl]acetic acid](/img/structure/B1362379.png)